![molecular formula C15H18O2 B15052610 (4-Butylfuran-2-yl)(phenyl)methanol](/img/structure/B15052610.png)
(4-Butylfuran-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Butylfuran-2-yl)(phenyl)methanol is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol . It is a member of the aryl class of compounds and is characterized by the presence of a furan ring substituted with a butyl group and a phenyl group attached to a methanol moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-butylfuran with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or recrystallization to meet the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Butylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
(4-Butylfuran-2-yl)(phenyl)methanol has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (4-Butylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Butylphenyl)(furan-2-yl)methanol: Similar structure but different substitution pattern.
(4-Butylfuran-2-yl)(phenyl)ethanol: Similar structure with an ethanol moiety instead of methanol.
Uniqueness
(4-Butylfuran-2-yl)(phenyl)methanol is unique due to its specific substitution pattern and the presence of both furan and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C15H18O2 |
---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
(4-butylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18O2/c1-2-3-7-12-10-14(17-11-12)15(16)13-8-5-4-6-9-13/h4-6,8-11,15-16H,2-3,7H2,1H3 |
InChI-Schlüssel |
YPXVWVXAJCUNCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=COC(=C1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.